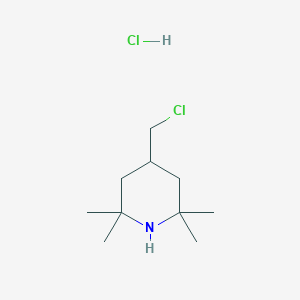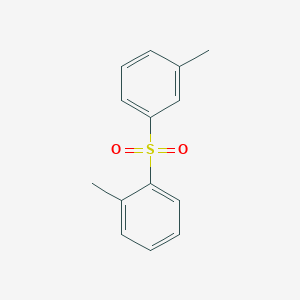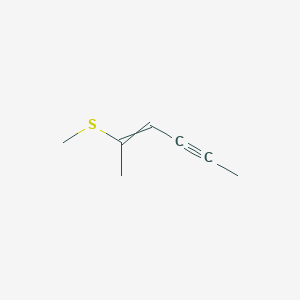
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a chloromethyl group attached to the piperidine ring, which is further substituted with four methyl groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride typically involves the chloromethylation of 2,2,6,6-tetramethylpiperidine. One common method is the Blanc chloromethylation, which involves the reaction of the piperidine with formaldehyde and hydrogen chloride in the presence of a zinc chloride catalyst . The reaction conditions are usually acidic, and the process is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
化学反応の分析
Types of Reactions
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized products.
Reduction Reactions: Reduction of the chloromethyl group can lead to the formation of methyl derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. These reactions are typically carried out in polar solvents under mild conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in these reactions.
Major Products Formed
Substitution Reactions: Products include azido, thiol, and amine derivatives.
Oxidation Reactions: Products include N-oxides and other oxidized forms.
Reduction Reactions: Products include methyl derivatives and other reduced forms.
科学的研究の応用
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is used in the study of biological processes and as a precursor for the synthesis of biologically active molecules.
Industry: The compound is used in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride involves the interaction of the chloromethyl group with various molecular targets. The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, thereby exerting its effects on biological systems.
類似化合物との比較
Similar Compounds
4-(Chloromethyl)phenyltrimethoxysilane: This compound also contains a chloromethyl group and is used in similar applications, such as in the modification of silica spheres for forensic science.
2-Chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride: Another compound with a chloromethyl group, used in various chemical syntheses.
Uniqueness
4-(Chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride is unique due to its piperidine ring structure with four methyl groups, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This structural feature distinguishes it from other chloromethyl-containing compounds and contributes to its specific applications in research and industry.
特性
CAS番号 |
61171-37-7 |
|---|---|
分子式 |
C10H21Cl2N |
分子量 |
226.18 g/mol |
IUPAC名 |
4-(chloromethyl)-2,2,6,6-tetramethylpiperidine;hydrochloride |
InChI |
InChI=1S/C10H20ClN.ClH/c1-9(2)5-8(7-11)6-10(3,4)12-9;/h8,12H,5-7H2,1-4H3;1H |
InChIキー |
LUUIAXGUORLTRV-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CC(N1)(C)C)CCl)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(4-Fluorophenyl)ethyl]-N'-(2-hydroxyethyl)thiourea](/img/structure/B14597084.png)
![N-[(2-Chloro-4-dimethylamino-phenyl)methylideneamino]oxolane-2-carboxamide](/img/structure/B14597086.png)
![({2-[(2,5-Dioxopyrrolidin-1-yl)oxy]-2-oxoethyl}sulfanyl)acetonitrile](/img/structure/B14597089.png)



![Phosphine oxide, diphenyl[2-phenyl-1-(phenylthio)ethyl]-](/img/structure/B14597107.png)





![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14597138.png)
![6-Chloro-4H-furo[3,2-B]indole-2-carbonyl chloride](/img/structure/B14597152.png)
